molecular formula C9H12O B14610294 3-Cyclopropyl-2-methylcyclopent-2-en-1-one CAS No. 59939-09-2

3-Cyclopropyl-2-methylcyclopent-2-en-1-one

Cat. No.: B14610294
CAS No.: 59939-09-2
M. Wt: 136.19 g/mol
InChI Key: RZATWPWCVFGAKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclopropyl-2-methylcyclopent-2-en-1-one is an organic compound with a unique structure that includes a cyclopropyl group attached to a cyclopentene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 3-Cyclopropyl-2-methylcyclopent-2-en-1-one involves the dehydrohalogenation of 2-chloro-1-methylcyclopentan-3-one . This reaction typically requires a strong base, such as potassium hydroxide, and is carried out under reflux conditions.

Another method involves the cyclization of hexane-2,5-dione in the presence of a base like calcium oxide under an inert atmosphere . The reaction is conducted at elevated temperatures, around 150°C, and yields the desired product after several hours of reaction time.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors or large autoclaves. These methods allow for better control over reaction conditions and higher yields. The use of environmentally benign procedures, such as the preferential adsorption of impurities on anion-exchange resins, can also be employed to purify the product .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-2-methylcyclopent-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into saturated ketones.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Palladium catalysts and hydrogen gas are often used for reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction typically produces saturated ketones .

Scientific Research Applications

3-Cyclopropyl-2-methylcyclopent-2-en-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-2-methylcyclopent-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific target. The cyclopropyl group and the cyclopentene ring play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-2-cyclopenten-1-one: This compound has a similar structure but lacks the cyclopropyl group.

    2-Cyclopenten-1-one: Another similar compound, but with different functional groups and reactivity.

Uniqueness

3-Cyclopropyl-2-methylcyclopent-2-en-1-one is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and physical properties. This makes it more reactive in certain types of chemical reactions and potentially more effective in its applications .

Properties

CAS No.

59939-09-2

Molecular Formula

C9H12O

Molecular Weight

136.19 g/mol

IUPAC Name

3-cyclopropyl-2-methylcyclopent-2-en-1-one

InChI

InChI=1S/C9H12O/c1-6-8(7-2-3-7)4-5-9(6)10/h7H,2-5H2,1H3

InChI Key

RZATWPWCVFGAKG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CCC1=O)C2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.